molecular formula C13H19ClINO B1395052 2-[2-(2-Iodophenoxy)ethyl]piperidine hydrochloride CAS No. 1219982-69-0

2-[2-(2-Iodophenoxy)ethyl]piperidine hydrochloride

Cat. No. B1395052
CAS RN: 1219982-69-0
M. Wt: 367.65 g/mol
InChI Key: KLBADUKZZLEWSS-UHFFFAOYSA-N
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Description

“2-[2-(2-Iodophenoxy)ethyl]piperidine hydrochloride” is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction, and their synthesis has long been widespread . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . It consists of 6 membered rings that further comprises five methylene groups (-CH 2 -) and one amine group (-NH-) .


Chemical Reactions Analysis

The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .


Physical And Chemical Properties Analysis

Piperidine is a colorless liquid with an odor described as objectionable, typical of amines . It is a heterocyclic moiety that has the molecular formula (CH 2) 5 NH .

Scientific Research Applications

  • Antimicrobial Activities : A study synthesized and characterized a compound similar in structure to 2-[2-(2-Iodophenoxy)ethyl]piperidine hydrochloride, demonstrating moderate antimicrobial activities against various bacteria and fungi (Ovonramwen et al., 2019).

  • Anti-Acetylcholinesterase Activity : Research on piperidine derivatives, closely related to the subject compound, revealed significant anti-acetylcholinesterase activities. These findings suggest potential applications in treating neurodegenerative diseases like Alzheimer's (Sugimoto et al., 1990); (Sugimoto et al., 1992).

  • Cytotoxic and Anticancer Agents : Some studies have indicated that piperidine derivatives exhibit significant cytotoxicity against various cancer cells, suggesting their potential as anticancer agents (Dimmock et al., 1998).

  • Identification of Impurities in Pharmaceutical Preparations : Research on piperidine derivatives also includes identifying and quantifying impurities in pharmaceutical compounds, demonstrating the importance of these compounds in ensuring drug quality (Liu et al., 2020).

  • Synthesis of Novel Compounds : Several studies focused on the synthesis of novel compounds using piperidine derivatives, highlighting the role of these compounds in expanding the chemical space for potential therapeutic agents (Bekircan et al., 2008); (Rameshkumar et al., 2003).

  • Radiolabeled Probes for Receptor Studies : The synthesis of halogenated piperidine derivatives for use as radiolabeled probes in σ-receptor studies demonstrates the utility of these compounds in neuropharmacology research (Waterhouse et al., 1997).

Mechanism of Action

The exact mechanism and target molecules of piperidine repelling insects are not fully understood; it is presumed that piperine interacts with the olfactory system consisting of odorant receptors (ORs) that need a common co-receptor (ORCO), and of ionotropic receptors (IR) leading to the insect’s inability to recognize its host’s cues .

Future Directions

Piperidines have significant roles in the pharmaceutical industry, and their derivatives are present in more than twenty classes of pharmaceuticals . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This suggests a promising future direction in the research and development of piperidine derivatives, including “2-[2-(2-Iodophenoxy)ethyl]piperidine hydrochloride”.

properties

IUPAC Name

2-[2-(2-iodophenoxy)ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18INO.ClH/c14-12-6-1-2-7-13(12)16-10-8-11-5-3-4-9-15-11;/h1-2,6-7,11,15H,3-5,8-10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLBADUKZZLEWSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)CCOC2=CC=CC=C2I.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClINO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-(2-Iodophenoxy)ethyl]piperidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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